molecular formula C18H17Br2N B12622946 1-(4-Bromobutyl)-2-(4-bromophenyl)-1H-indole CAS No. 917947-52-5

1-(4-Bromobutyl)-2-(4-bromophenyl)-1H-indole

Cat. No.: B12622946
CAS No.: 917947-52-5
M. Wt: 407.1 g/mol
InChI Key: YFWHCWQOMNXQAS-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-2-(4-bromophenyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound is characterized by the presence of bromine atoms attached to both the butyl and phenyl groups, making it a brominated derivative of indole.

Preparation Methods

The synthesis of 1-(4-Bromobutyl)-2-(4-bromophenyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination of Butyl and Phenyl Groups: The starting materials, butyl and phenyl groups, are brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Formation of Indole Ring: The brominated intermediates are then subjected to cyclization reactions to form the indole ring. This step often involves the use of strong acids or bases to facilitate the ring closure.

    Final Coupling Reaction: The brominated butyl and phenyl groups are coupled to the indole ring through nucleophilic substitution reactions, resulting in the formation of this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Bromobutyl)-2-(4-bromophenyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromobutyl)-2-(4-bromophenyl)-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutyl)-2-(4-bromophenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-(4-Bromobutyl)-2-(4-bromophenyl)-1H-indole can be compared with other brominated indole derivatives, such as:

    1-(4-Bromobutyl)-2-phenyl-1H-indole: Lacks the bromine atom on the phenyl group.

    1-(4-Bromobutyl)-2-(4-chlorophenyl)-1H-indole: Contains a chlorine atom instead of a bromine atom on the phenyl group.

    1-(4-Chlorobutyl)-2-(4-bromophenyl)-1H-indole: Contains a chlorine atom instead of a bromine atom on the butyl group.

The uniqueness of this compound lies in its specific bromination pattern, which can influence its reactivity and biological activity.

Properties

CAS No.

917947-52-5

Molecular Formula

C18H17Br2N

Molecular Weight

407.1 g/mol

IUPAC Name

1-(4-bromobutyl)-2-(4-bromophenyl)indole

InChI

InChI=1S/C18H17Br2N/c19-11-3-4-12-21-17-6-2-1-5-15(17)13-18(21)14-7-9-16(20)10-8-14/h1-2,5-10,13H,3-4,11-12H2

InChI Key

YFWHCWQOMNXQAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CCCCBr)C3=CC=C(C=C3)Br

Origin of Product

United States

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